molecular formula C18H18N2OS2 B12622665 S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate CAS No. 921222-70-0

S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate

Cat. No.: B12622665
CAS No.: 921222-70-0
M. Wt: 342.5 g/mol
InChI Key: KMRNNCWQUDFWGC-UHFFFAOYSA-N
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Description

S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization steps. One common method involves the reaction of 2-aminobenzenethiol with benzylamine and a suitable butanethioate derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis or continuous flow reactors. These methods offer advantages in terms of reaction speed, yield, and scalability. For example, microwave irradiation can significantly reduce reaction times and improve product yields by providing uniform heating and enhancing reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the butanethioate moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the benzothiazole ring or the butanethioate moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In the case of antimicrobial or anticancer activity, the compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzylamino and butanethioate moieties provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

921222-70-0

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 3-(benzylamino)butanethioate

InChI

InChI=1S/C18H18N2OS2/c1-13(19-12-14-7-3-2-4-8-14)11-17(21)23-18-20-15-9-5-6-10-16(15)22-18/h2-10,13,19H,11-12H2,1H3

InChI Key

KMRNNCWQUDFWGC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCC3=CC=CC=C3

Origin of Product

United States

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